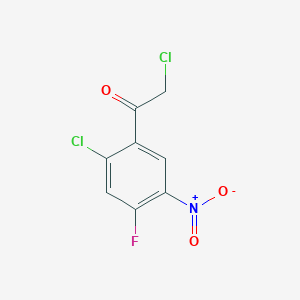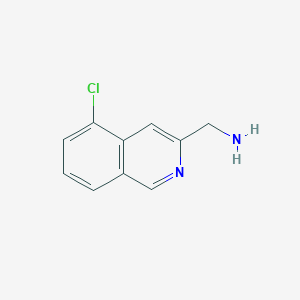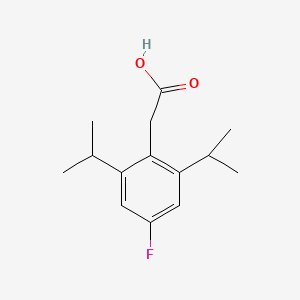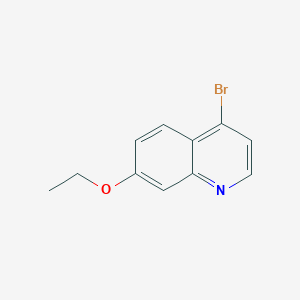
4-Bromo-7-ethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-ethoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a bromine atom at the 4th position and an ethoxy group at the 7th position of the quinoline ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-ethoxyquinoline typically involves the bromination of 7-ethoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-7-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Formation of 4-amino-7-ethoxyquinoline or 4-thio-7-ethoxyquinoline.
Oxidation Reactions: Formation of this compound N-oxide.
Reduction Reactions: Formation of 4-bromo-7-ethoxytetrahydroquinoline.
Aplicaciones Científicas De Investigación
4-Bromo-7-ethoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying the interactions of quinoline derivatives with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-ethoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group play crucial roles in binding to these targets, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are essential for DNA replication and repair .
Comparación Con Compuestos Similares
- 3-Bromo-7-ethoxyquinoline
- 4-Bromo-6-ethoxyquinoline
- 4-Bromo-8-ethoxyquinoline
Comparison: 4-Bromo-7-ethoxyquinoline is unique due to the specific positioning of the bromine and ethoxy groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C11H10BrNO |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
4-bromo-7-ethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3 |
Clave InChI |
ODXBURANOREKOM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=NC=CC(=C2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


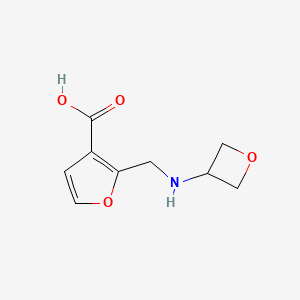


![4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12951234.png)
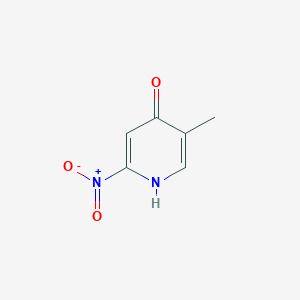
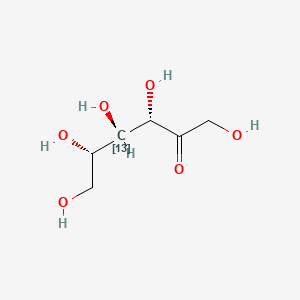
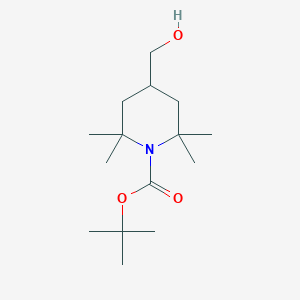

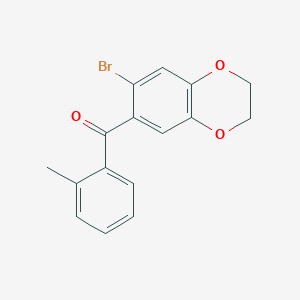
![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)
